molecular formula C14H11FN2O3 B282365 [3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE

[3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE

Cat. No.: B282365
M. Wt: 274.25 g/mol
InChI Key: IZMXZBYFBVLSSO-UHFFFAOYSA-N
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Description

[3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a fluorophenyl group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE typically involves multiple steps. One common approach starts with the preparation of 4-fluorophenylacetonitrile, which is then subjected to a series of reactions to introduce the pyrrole ring and other functional groups. The key steps often include:

    Condensation Reactions: Initial condensation of 4-fluorophenylacetonitrile with suitable aldehydes or ketones.

    Cyclization: Formation of the pyrrole ring through cyclization reactions.

    Functional Group Modifications: Introduction of acetyl and hydroxy groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its fluorophenyl group can be used as a probe in various biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyrrole ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetonitrile: A precursor in the synthesis of the target compound.

    4-Fluorobenzonitrile: Similar in structure but lacks the pyrrole ring and additional functional groups.

    4-Fluorophenylacetic acid: Another related compound with different functional groups.

Uniqueness

The uniqueness of [3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE lies in its combination of functional groups and structural features. The presence of the pyrrole ring, fluorophenyl group, and acetonitrile moiety provides a versatile scaffold for various applications in research and industry.

Properties

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

2-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetonitrile

InChI

InChI=1S/C14H11FN2O3/c1-8(18)11-12(9-2-4-10(15)5-3-9)17(7-6-16)14(20)13(11)19/h2-5,12,19H,7H2,1H3

InChI Key

IZMXZBYFBVLSSO-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CC#N)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CC#N)O

Origin of Product

United States

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